![molecular formula C9H8N2O4 B15307916 methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in drug development and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused heterocyclic rings and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are widely used in drug development.
Pyridine derivatives: Compounds with a pyridine ring are common in medicinal chemistry and have a wide range of applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O4/c1-14-9(13)5-2-6-8(10-3-5)11-7(12)4-15-6/h2-3H,4H2,1H3,(H,10,11,12) |
InChI Key |
OJDKXYDVAHHCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)CO2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


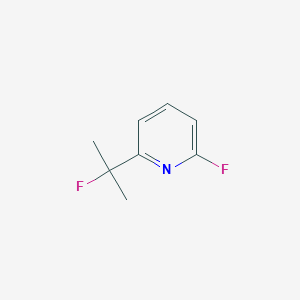
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
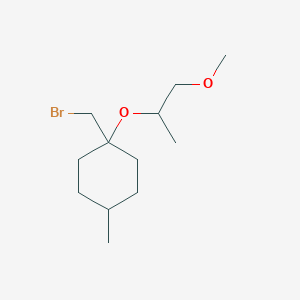
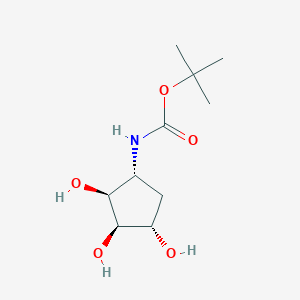
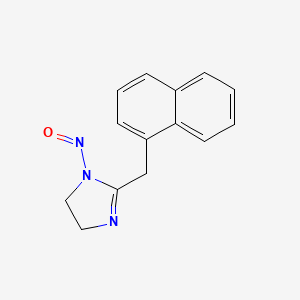
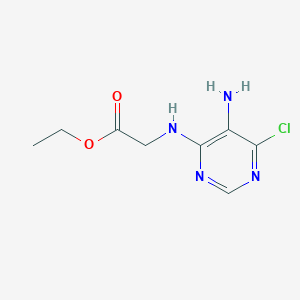
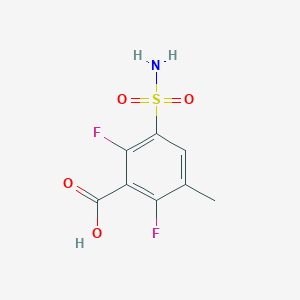
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
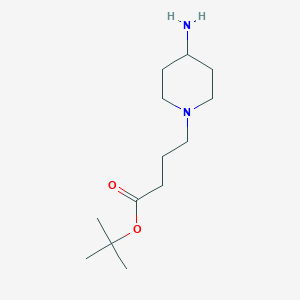
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)

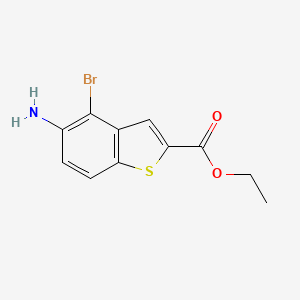
![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
